1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano
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Description
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₂O₁₄ and its molecular weight is 532.49. The purity is usually 95%.
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Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have significant importance in synthesizing complex organic molecules such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have a wide range of applications in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) focuses on the application of hybrid catalysts from 1992 to 2022 for the synthesis of these scaffolds, indicating the potential role of complex compounds in developing lead molecules for research and therapeutic purposes (Parmar, Vala, & Patel, 2023).
Mannosidases and Carbohydrate Processing
Enzymatic processing of carbohydrates, including the hydrolysis of mannans to yield mannose, is crucial for various biological and industrial processes. The review by Chauhan and Gupta (2017) provides comprehensive information on microbial mannosidases, highlighting their potential applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. This research area underscores the importance of understanding the structural and functional aspects of complex sugars and related compounds (Chauhan & Gupta, 2017).
C-Mannosylation in Protein Modification
The structural and functional diversity of proteins can be enhanced by post-translational modifications, including C-mannosylation. Crine and Acharya (2021) review the structural aspects of C-mannosylated proteins, focusing on the consensus motif and the stabilization of C-mannopyranosyl groups through hydrogen bonding. This modification plays a significant role in protein stability, secretion, and function, offering insights into novel pathways and functions with implications for human health and biotechnology (Crine & Acharya, 2021).
Synthesis of Carbohydrate Processing Inhibitors
The synthesis of C-glycoside mimetics, including those related to glycosylphosphates and glycosyl amino acids, is crucial for developing inhibitors of carbohydrate processing enzymes. Cipolla, La Ferla, and Nicotra (1997) describe the synthesis of various analogues, highlighting the potential of these compounds in therapeutic applications, particularly as inhibitors of enzymes involved in carbohydrate processing (Cipolla, La Ferla, & Nicotra, 1997).
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBVUORQLNNAB-NFDGPPLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747042 |
Source
|
Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67591-05-3 |
Source
|
Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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